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Compound of Interest

Compound Name: Famotidine propanamide

CAS No.: 76824-16-3

Cat. No.: B194838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling
in Pharmaceutical Quality
In the landscape of pharmaceutical development and manufacturing, ensuring the purity and

safety of active pharmaceutical ingredients (APIs) is paramount. Famotidine, a potent

histamine H2-receptor antagonist, is widely used for the treatment of gastric ulcers and

gastroesophageal reflux disease.[1] The synthesis and degradation of Famotidine can result in

the formation of various related compounds, or impurities, which must be meticulously

monitored and controlled to guarantee the drug's quality, safety, and efficacy. The United States

Pharmacopeia (USP) establishes rigorous standards for APIs and their related impurities,

providing well-characterized reference standards to ensure analytical accuracy and consistency

across the industry.[2][3]

This technical guide provides a comprehensive overview of Famotidine Related Compound D,

a key impurity of Famotidine. As a Senior Application Scientist, this document will delve into the

core properties of the Famotidine Related Compound D USP reference standard, its

significance in quality control, and the analytical methodologies for its precise identification and

quantification.
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Famotidine Related Compound D: Identity and
Physicochemical Properties
Famotidine Related Compound D is chemically known as 3-[[[2-

[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]propanamide.[4][5][6][7] It is also

referred to as Famotidine Propanamide or Famotidine EP Impurity D.[4] This compound is a

critical process-related impurity of Famotidine and its presence in the final drug product is

strictly regulated.[2][4]

A thorough understanding of its physicochemical properties is fundamental for developing

robust analytical methods.

Property Value Source

Chemical Name

3-[[[2-

[(diaminomethylene)amino]thia

zol-4-

yl]methyl]sulfanyl]propanamide

[4]

Synonyms

Famotidine Propanamide,

Famotidine EP Impurity D,

Famotidine USP Related

Compound D

[4]

CAS Number 76824-16-3 [4][6][7][8]

Molecular Formula C₈H₁₃N₅OS₂ [4][7][8]

Molecular Weight 259.35 g/mol [4][8]

Appearance
White to pale yellow crystalline

powder
[9]

Solubility

Freely soluble in glacial acetic

acid, slightly soluble in

methanol, very slightly soluble

in water, and practically

insoluble in ethanol.

[9]
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The Role of Famotidine Related Compound D as a
USP Reference Standard
The Famotidine Related Compound D USP Reference Standard is a highly purified and well-

characterized material intended for use in specified quality tests and assays as outlined in the

USP compendia.[8] Its primary application is in the "Organic Impurities" test within the USP

monograph for Famotidine.[10] The availability of this certified reference standard is crucial for:

Method Validation: Ensuring the analytical method is specific, accurate, precise, and linear

for the quantification of this impurity.

Impurity Identification: Confirming the identity of peaks in a chromatogram corresponding to

Famotidine Related Compound D.

Quantification: Accurately determining the level of Famotidine Related Compound D in both

the Famotidine drug substance and finished pharmaceutical products.[11][12][13]

Regulatory Compliance: Demonstrating to regulatory authorities that the levels of this

impurity are within the acceptable limits defined by the pharmacopeia.

The use of a USP Reference Standard provides a self-validating system for analytical

procedures, as it is a globally recognized benchmark for quality.

Analytical Methodology: Chromatographic Analysis
of Famotidine Related Compound D
The United States Pharmacopeia (USP) monograph for Famotidine outlines a reversed-phase

high-performance liquid chromatography (RP-HPLC) method for the determination of organic

impurities, including Famotidine Related Compound D.[10] This method is designed to

separate Famotidine from its potential process-related impurities and degradation products.

Causality Behind Experimental Choices in the USP
HPLC Method:
The selection of the chromatographic conditions is based on the physicochemical properties of

Famotidine and its related compounds.
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Stationary Phase (Column): A C18 column is chosen for its hydrophobic properties, which

allows for the retention and separation of the relatively polar Famotidine and its impurities

based on their differential partitioning between the mobile and stationary phases.[12]

Mobile Phase: The mobile phase consists of a buffered aqueous solution and organic

modifiers (acetonitrile and methanol).[10] The buffer (sodium 1-hexanesulfonate in acetic

acid) acts as an ion-pairing agent, which improves the retention and peak shape of the basic

analytes on the C18 column.[12][13] The gradient elution, with a changing ratio of aqueous

and organic phases, is employed to ensure the elution of all compounds with good resolution

within a reasonable timeframe.[12]

Detection: UV detection at 266 nm is utilized as Famotidine and its related compounds,

containing a thiazole ring, exhibit significant absorbance at this wavelength.[12]

Experimental Protocol: USP Method for Organic
Impurities in Famotidine
The following is a detailed, step-by-step methodology based on the USP monograph for

Famotidine.[10]

1. Preparation of Solutions:

Buffer: Prepare a solution of 1.882 g/L of sodium 1-hexanesulfonate in water. Adjust the pH

to 3.5 with glacial acetic acid.

Solution A: Mix acetonitrile, methanol, and Buffer in a ratio of 94:6:900.

Solution B: Acetonitrile.

Standard Stock Solution: Prepare a solution of USP Famotidine RS in Solution A at a

concentration of 0.5 mg/mL.

Standard Solution: Dilute the Standard Stock Solution with Solution A to obtain a

concentration of 0.5 µg/mL.

System Suitability Stock Solution: Prepare a solution of USP Famotidine Related Compound

D RS in methanol at a concentration of 0.25 mg/mL.
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System Suitability Solution: Transfer 1 mL of the System Suitability Stock Solution and 0.5

mL of the Standard Stock Solution into a 100-mL volumetric flask, and dilute with Solution A

to volume.

Sample Solution: Prepare a solution of the Famotidine sample in Solution A at a

concentration of 0.5 mg/mL.

2. Chromatographic System:

Column: 4.6-mm × 25-cm; C18 packing.

Mobile Phase: See the gradient table below.

Flow Rate: As specified in the gradient table.

Detector: UV at 266 nm.

Injection Volume: Typically 20 µL.

3. Gradient Program:

Time (minutes) Solution A (%) Solution B (%) Flow Rate (mL/min)

0 100 0 1

23 96 4 1

27 96 4 2

47 78 22 2

48 100 0 2

54 100 0 1

4. System Suitability:

Inject the System Suitability Solution.
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The resolution between the famotidine peak and the famotidine related compound D peak

should be adequate.

The relative standard deviation for replicate injections of the famotidine peak should not be

more than 2.0%.

5. Procedure:

Inject equal volumes of the Standard Solution and the Sample Solution into the

chromatograph.

Record the chromatograms and measure the peak responses.

Calculate the percentage of Famotidine Related Compound D in the Famotidine sample.

Visualization of Key Relationships
Relationship between Famotidine and Famotidine
Related Compound D
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Caption: Workflow for the HPLC analysis of Famotidine Related Compound D.

Conclusion
The Famotidine Related Compound D USP Reference Standard is an indispensable tool for the

pharmaceutical industry. Its use ensures the reliable and accurate monitoring of this critical

impurity in Famotidine drug substance and products, thereby safeguarding patient safety and

ensuring compliance with global regulatory standards. This guide has provided a detailed

overview of its properties, its role as a reference standard, and the authoritative analytical

methodology for its quantification. By adhering to these principles and protocols, researchers,

scientists, and drug development professionals can maintain the highest standards of quality in

their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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